molecular formula C12H19ClFN B1445772 1-(2-Fluorophenyl)-4-methylpentan-1-amine hydrochloride CAS No. 1864052-55-0

1-(2-Fluorophenyl)-4-methylpentan-1-amine hydrochloride

Cat. No.: B1445772
CAS No.: 1864052-55-0
M. Wt: 231.74 g/mol
InChI Key: UNXOXTBLZJVKNN-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4-methylpentan-1-amine hydrochloride is a secondary amine hydrochloride salt characterized by a pentan-1-amine backbone substituted with a 2-fluorophenyl group at position 1 and a methyl group at position 4. Its molecular formula is C₁₂H₁₇ClFN, with a molecular weight of 231.73 g/mol. The hydrochloride salt improves aqueous solubility, making it suitable for pharmaceutical formulations .

Properties

IUPAC Name

1-(2-fluorophenyl)-4-methylpentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN.ClH/c1-9(2)7-8-12(14)10-5-3-4-6-11(10)13;/h3-6,9,12H,7-8,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXOXTBLZJVKNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C1=CC=CC=C1F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Reaction

  • The initial step is a condensation between 2-fluorobenzaldehyde and an appropriate amine precursor (e.g., 4-methylpentan-1-amine).
  • This typically forms an imine or Schiff base intermediate.
  • The reaction is carried out under controlled conditions (temperature, inert atmosphere such as nitrogen) to prevent side reactions and ensure high selectivity.

Reduction of the Imine Intermediate

  • The imine intermediate is then reduced to the corresponding amine.
  • Common reducing agents include sodium borohydride or catalytic hydrogenation.
  • Reduction is usually performed in solvents like methanol or ethanol at moderate temperatures to achieve high conversion rates without over-reduction or decomposition.

Formation of Hydrochloride Salt

  • The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethereal HCl or HCl in dioxane).
  • This step improves the compound’s stability, crystallinity, and ease of handling.
  • Precipitation or crystallization from solvents such as ethanol/ether mixtures is used to isolate the pure hydrochloride salt.

Alternative Synthetic Approaches and Functional Group Transformations

  • Friedel-Crafts Acylation : For related ketone intermediates, Friedel-Crafts acylation of fluorobenzene derivatives with valeroyl chloride can be employed to generate key ketone precursors, which are then converted to amines via α-bromination and nucleophilic substitution.
  • Grignard Reagent Alkylation : Alkylation of nitrile compounds with organomagnesium reagents (e.g., n-butylmagnesium chloride) followed by acidic hydrolysis can yield ketone intermediates, which can be further transformed into amines.
  • Selective Bromination and Nucleophilic Substitution : α-Bromoketones formed by bromination in the presence of Lewis acids serve as electrophilic intermediates for amine introduction via nucleophilic substitution.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent(s) Temperature Time Yield/Notes
Condensation 2-Fluorobenzaldehyde + 4-methylpentan-1-amine Typically inert solvent (e.g., toluene) Room temp to reflux Several hours High selectivity with inert atmosphere
Reduction Sodium borohydride or catalytic hydrogenation Methanol, ethanol 0–60 °C 4–12 hours High yield, minimal side products
Hydrochloride salt formation HCl in ether or dioxane Ether, ethanol 0–25 °C 30 min to 1 h Precipitation/crystallization for purity
Friedel-Crafts acylation (alternative) Valeroyl chloride + fluorobenzene derivative + AlCl3 catalyst CH2Cl2 or similar 0–25 °C 1–3 hours Provides ketone intermediate for further steps
α-Bromination Bromine + catalytic AlCl3 Ether or CH2Cl2 0 °C to room temp 1–2 hours Selective α-bromoketone formation

Analytical and Purification Techniques

Summary of Research Findings

  • The synthesis of 1-(2-Fluorophenyl)-4-methylpentan-1-amine hydrochloride is well-established via condensation of 2-fluorobenzaldehyde with an amine precursor, followed by reduction and salt formation.
  • Alternative routes involving Friedel-Crafts acylation and bromination provide access to key ketone intermediates, which can be converted to the target amine.
  • Reaction optimization focuses on controlling temperature, solvent choice, and atmosphere to maximize yield and purity.
  • The hydrochloride salt form is preferred for stability and handling in research and pharmaceutical contexts.
  • Analytical methods such as NMR and MS are essential for confirming compound identity and purity throughout synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-4-methylpentan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorophenyl ketones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemical Synthesis Applications

Building Block in Organic Chemistry
1-(2-Fluorophenyl)-4-methylpentan-1-amine hydrochloride serves as an essential building block in the synthesis of more complex molecules. Its fluorophenyl group enhances reactivity and selectivity in chemical reactions, making it valuable for creating pharmaceuticals and agrochemicals. The compound can undergo various chemical transformations, including alkylation and acylation, facilitating the development of diverse derivatives.

Biological Research Applications

Pharmacological Studies
Research into the pharmacological properties of this compound suggests potential therapeutic applications. Studies have indicated that this compound may interact with specific biological targets, such as enzymes and receptors, influencing various cellular processes. The presence of the fluorophenyl group may enhance binding affinity, which is crucial for drug development.

Cellular Effects and Mechanisms
Investigations into the cellular effects of this compound reveal its potential to modulate metabolic pathways. For instance, it may influence the activity of cytochrome P450 enzymes, which play a significant role in drug metabolism. Understanding these interactions can provide insights into its therapeutic efficacy and safety profile.

Medical Applications

Therapeutic Development
Given its biological activity, this compound is being explored for the development of new therapeutic agents. Its ability to affect cellular processes positions it as a candidate for treating various conditions, including metabolic disorders and certain types of cancer.

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound can be utilized in the production of specialty chemicals with tailored properties. Its unique structure allows for the formulation of materials that meet specific performance criteria in various applications, including coatings, adhesives, and plastics.

Summary of Biological Activities

Activity TypeTarget Pathogen/Cell LineObserved EffectsNotes
AntimicrobialStaphylococcus aureusInhibition observedMIC values around 0.22 μg/mL
AntitumorMCF-7 (breast cancer)Significant cytotoxicityIC50 values < 2.32 μg/mL
Metabolic ModulationCytochrome P450Altered metabolic profileInfluences drug metabolism

Case Studies

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of this compound against various cancer cell lines. Results demonstrated significant selectivity for cancerous cells over normal cells, indicating potential for targeted cancer therapies.
  • Metabolic Pathway Analysis : Research into the metabolic pathways affected by this compound highlighted its interaction with cytochrome P450 enzymes. This interaction suggests that the compound could alter the metabolism of co-administered drugs, which is critical for understanding drug-drug interactions.
  • Stability and Degradation Studies : Investigations into the stability of this compound revealed that while it remains stable under certain conditions, degradation over time can lead to altered biochemical properties. This aspect is crucial for evaluating its long-term efficacy in therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-4-methylpentan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance its binding affinity to specific targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds and their distinguishing attributes:

Compound Name Structural Features Molecular Weight (g/mol) Key Differences vs. Target Compound Potential Applications/Notes
1-(2-Fluorophenyl)-4-methylpentan-1-amine hydrochloride Pentan-1-amine backbone, 4-methyl, 2-fluorophenyl substituent 231.73 Reference compound CNS drug candidates (hypothetical)
1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride Propan-1-amine backbone, 2-methyl, 4-fluorophenyl substituent 203.69 Shorter chain, para-F, tertiary amine Altered receptor selectivity
1-(2-Fluorophenyl)hexan-1-amine hydrochloride Hexan-1-amine backbone, no branching, 2-fluorophenyl substituent 231.74 Longer chain, no methyl group Increased lipophilicity; pharmacokinetic effects
1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride Cyclopropane ring fused with amine, 2-fluorophenyl substituent 187.64 Rigid cyclopropane ring Enhanced conformational stability
1-(2-Fluorophenyl)propan-1-amine hydrochloride Propan-1-amine backbone, 2-fluorophenyl substituent 189.66 Shorter chain, no branching Intermediate in drug synthesis

Physicochemical and Pharmacological Comparisons

Chain Length and Branching
  • The hexan-1-amine analogue (MW 231.74) shares a similar molecular weight with the target compound but lacks the 4-methyl group.
  • The propan-1-amine derivatives (e.g., 1-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride, MW 203.69) exhibit shorter chains and altered fluorine positions. The para-fluorine substitution may reduce π-π stacking interactions compared to ortho-substituted analogues .
Substituent Effects
  • Cyclopropane-containing compounds (e.g., 1-(2-fluorophenyl)cyclopropan-1-amine hydrochloride) introduce ring strain and rigidity, which can enhance binding affinity to flat receptor surfaces but reduce solubility .
  • Tertiary amines (e.g., 1-(4-fluorophenyl)-2-methylpropan-2-amine hydrochloride) exhibit lower basicity compared to secondary amines, affecting protonation states and membrane permeability .
Fluorine Position
  • Ortho-fluorine (as in the target compound) may induce steric and electronic effects that hinder enzymatic degradation, improving metabolic stability. Para-fluorine analogues lack these steric interactions but may offer better solubility .

Biological Activity

1-(2-Fluorophenyl)-4-methylpentan-1-amine hydrochloride, also known as a fluorinated amine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure features a fluorinated phenyl group, which can significantly influence its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12H18FN·HCl
  • Molecular Weight : 233.74 g/mol
  • CAS Number : 62502300

The presence of the fluorine atom in the phenyl ring enhances lipophilicity and may affect the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The fluorinated structure may enhance binding affinity and selectivity towards specific targets compared to non-fluorinated analogs.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antidepressant Activity : Preliminary studies suggest that this compound may have antidepressant-like effects in animal models, potentially through modulation of monoamine neurotransmitters.
  • Psychoactive Properties : The compound has been investigated for its psychoactive properties, with some studies showing alterations in behavior and mood in treated subjects.

Comparative Biological Activity

In comparison to structurally similar compounds, this compound demonstrates distinct biological profiles. For instance, compounds with similar amine structures but different substitutions often show varied potency and specificity towards biological targets.

Compound NameStructureBiological ActivityReference
This compoundStructureAntidepressant-like effects
Compound A (similar structure)-Moderate psychoactive effects
Compound B (non-fluorinated)-Low binding affinity to targets

In Vitro Studies

In vitro studies have shown that this compound can inhibit certain enzymatic activities relevant to neuropharmacology. For example, it was found to inhibit monoamine oxidase (MAO) activity, which is critical for the metabolism of neurotransmitters like serotonin and dopamine.

In Vivo Studies

Animal studies have demonstrated that administration of this compound can lead to significant changes in behavior indicative of antidepressant effects. In a controlled experiment involving rodents, doses of 5 mg/kg resulted in increased locomotor activity and reduced despair-like behavior in forced swim tests.

Clinical Implications

While clinical data on this compound remains limited, its potential as a therapeutic agent for mood disorders warrants further investigation. The unique properties conferred by the fluorinated phenyl group may provide advantages over traditional treatments.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(2-Fluorophenyl)-4-methylpentan-1-amine hydrochloride with high purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and amine salt formation. Key steps include:

  • Precursor Selection : Use fluorinated aromatic precursors (e.g., 2-fluorophenyl derivatives) for regioselective substitution .
  • Reaction Optimization : Control temperature (e.g., 72°C for acid hydrolysis ) and solvent polarity (e.g., THF or ethyl acetate) to minimize side reactions.
  • Purification : Employ recrystallization or column chromatography to achieve ≥95% purity, validated via HPLC .

Q. How should researchers characterize this compound to confirm its structural identity?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : NMR (¹H/¹³C) to verify fluorine substitution and methyl branching .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+) and isotopic patterns .
  • Chromatography : HPLC with UV detection (e.g., λ = 254 nm) to assess purity .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates.
  • Waste Disposal : Segregate halogenated waste and use licensed disposal services .

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity profiles reported across studies?

  • Methodological Answer :

  • Cross-Validation : Compare impurity data using orthogonal methods (e.g., HPLC vs. GC-MS) .
  • Source Analysis : Trace impurities to synthetic intermediates (e.g., unreacted 4-methylphenyl precursors ) or degradation products.
  • Statistical Tools : Apply multivariate analysis to isolate variables (e.g., temperature, catalyst) affecting impurity levels .

Q. What strategies optimize analytical sensitivity for detecting trace impurities (<0.1%)?

  • Methodological Answer :

  • HPLC Method Development : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to separate polar impurities .
  • Detection Limits : Enhance sensitivity via fluorescence detection or LC-MS/MS for low-abundance species .
  • Reference Standards : Synthesize or procure certified impurities (e.g., monobenzyl analogues ) for quantification.

Q. How can the compound’s stability under varying storage conditions be systematically evaluated?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation pathways .
  • Stability-Indicating Assays : Monitor potency and impurities via stability-indicating HPLC methods .
  • Storage Recommendations : Store at 2–8°C in amber vials to prevent photodegradation .

Q. What experimental designs are suitable for investigating its pharmacological activity?

  • Methodological Answer :

  • In Vitro Models : Screen for receptor binding (e.g., serotonin/dopamine receptors) using radioligand assays .
  • Dose-Response Studies : Use logarithmic concentration ranges (1 nM–100 µM) to determine EC50/IC50 values.
  • Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 4-chloro derivatives ) to identify critical substituents.

Q. How can computational modeling predict its reactivity in novel synthetic pathways?

  • Methodological Answer :

  • DFT Calculations : Model transition states for fluorophenyl ring reactions (e.g., electrophilic substitution) .
  • Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., THF vs. DMSO) .
  • Cheminformatics Tools : Use PubChem data to predict solubility and logP for reaction optimization.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Fluorophenyl)-4-methylpentan-1-amine hydrochloride
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1-(2-Fluorophenyl)-4-methylpentan-1-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.